molecular formula C11H15ClN2O2 B1527294 tert-Butyl (2-amino-6-chlorophenyl)carbamate CAS No. 954239-00-0

tert-Butyl (2-amino-6-chlorophenyl)carbamate

Cat. No. B1527294
M. Wt: 242.7 g/mol
InChI Key: KSGVVXXGQWWCOV-UHFFFAOYSA-N
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Description

“tert-Butyl (2-amino-6-chlorophenyl)carbamate” is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.7 g/mol. It is an intermediate for the synthesis of Chlorhexidine, which is a disinfectant and topical anti-infective agent .

Scientific Research Applications

Synthesis of N-Boc-Protected Anilines

tert-Butyl (2-amino-6-chlorophenyl)carbamate: is used in the palladium-catalyzed synthesis of N-Boc-protected anilines. This process is crucial for protecting the amino group in aniline derivatives during further synthetic steps, allowing for selective reactions at other sites of the molecule .

Precursor for Novel Compounds

The compound serves as a precursor for further selective derivations, providing access to novel compounds that explore chemical spaces complementary to piperidine ring systems. This application is significant in medicinal chemistry for the development of new pharmacophores.

Deprotection of C−O Bonds

It can be involved in deprotection methods for C−O bonds in carbamates, carbonates, esters, and ethers. This is facilitated by catalytic amounts of tris-4-bromophenylamminium cation radical, enabling a transition-metal-free and gentle deprotection process .

Dual Protection of Amino Functions

The compound may be used in dual protection strategies for amino functions, particularly in the preparation of Boc-derivatives. This is a critical step in synthetic chemistry when converting lactams to ω-amino acids or protecting amino groups during complex synthesis .

Synthesis of Functionalized Pyrroles

It is utilized in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position. This application is important for creating molecules with potential biological activity or for material science applications .

properties

IUPAC Name

tert-butyl N-(2-amino-6-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGVVXXGQWWCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-amino-6-chlorophenyl)carbamate

CAS RN

954239-00-0
Record name 954239-00-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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